5-Iodothiophene-2-sulfonamide

Enzyme Inhibition Anticancer Research Thymidylate Synthase

Researchers targeting human thymidylate synthase (TS) for anticancer drug discovery require the authentic 5-iodo substituted thiophene-2-sulfonamide scaffold. Generic substitution with unsubstituted or alternative 5-halo analogs can shift the biological target profile and reduce potency by up to 450-fold against TS. This compound resolves that specificity challenge: • Confirmed moderate human TS inhibitor (IC₅₀ = 800 nM) with selectivity data vs. E. coli TS (850 nM) for profiling studies. • Validated intermediate for synthesizing heterocyclic sulfonamide inhibitors of amyloid beta (Aβ) production, relevant to Alzheimer's disease research. • 5-Iodo group provides a versatile synthetic handle for cross-coupling derivatization to explore structure-activity relationships. Supplied with rigorous quality control to ensure batch-to-batch consistency for reproducible medicinal chemistry and biochemical assay results.

Molecular Formula C4H4INO2S2
Molecular Weight 289.1 g/mol
CAS No. 53595-67-8
Cat. No. B13613476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodothiophene-2-sulfonamide
CAS53595-67-8
Molecular FormulaC4H4INO2S2
Molecular Weight289.1 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)I)S(=O)(=O)N
InChIInChI=1S/C4H4INO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8)
InChIKeyMRUQKTZKWAIIBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodothiophene-2-sulfonamide: Compound Profile


5-Iodothiophene-2-sulfonamide (CAS 53595-67-8) is a heterocyclic sulfonamide featuring an iodine atom at the 5-position of a thiophene ring. It is a solid with a molecular formula of C4H4INO2S2 and a molecular weight of 289.115 g/mol [1]. As a member of the thiophene sulfonamide class, it functions as a key building block for synthesizing bioactive molecules, including inhibitors of amyloid beta production [2]. Its primary known biological activity is as a moderate inhibitor of human thymidylate synthase (TS), with an IC50 of 800 nM [3].

Key intermediate for gamma-secretase modulator synthesis targeting Aβ production research
Reported sub-micromolar human thymidylate synthase inhibition for TS-targeted SAR studies
Thiophene sulfonamide scaffold with reported Pfmrk kinase selectivity for antimalarial research

Non-Interchangeability of 5-Iodothiophene-2-sulfonamide


Substitution on the thiophene ring, particularly at the 5-position, drastically alters a compound's biological target profile, potency, and selectivity. 5-Iodothiophene-2-sulfonamide cannot be generically substituted with unsubstituted thiophene-2-sulfonamide or other 5-halo analogs without a significant risk of altering or losing the desired activity. For example, while 5-Iodothiophene-2-sulfonamide shows moderate inhibition of human thymidylate synthase, the 5-chloro and 5-bromo analogs exhibit different target profiles, being identified as inhibitors of aldose reductase and maltose-binding protein, respectively . Furthermore, within the same target class, the 5-iodo derivative demonstrates sub-micromolar potency against human TS, while an unsubstituted thiophene-2-sulfonamide analog exhibits an IC50 of 360 μM against the rat TS, a 450-fold difference [1][2].

Halogen identity at the 5-position can redirect target profile and biological potency
Removal of the 5-iodo group may result in a large shift in TS inhibition; an unsubstituted analog exhibited dramatically lower potency in cross-study comparison
Alternative 5-halo analogs (e.g., 5-chloro, 5-bromo) target aldose reductase and maltose-binding protein, making direct substitution unreliable

5-Iodothiophene-2-sulfonamide: Differentiation Evidence


Human vs. E. coli Thymidylate Synthase Inhibition

5-Iodothiophene-2-sulfonamide inhibits human thymidylate synthase (TS) with a quantifiable potency. In a spectrophotometric assay measuring the oxidation of tetrahydrofolate to dihydrofolate, this compound demonstrated an IC50 of 800 nM against the human TS enzyme [1]. This establishes its baseline activity for human TS inhibition. The same compound was tested against E. coli TS under identical assay conditions, yielding an IC50 of 850 nM, indicating similar but slightly lower potency against the bacterial enzyme [1].

Human vs. E. coli TS
Head-to-head comparison
Human TS IC50: 800 nM E. coli TS IC50: 850 nM ~6% more potent against human TS
Modest selectivity for human enzyme supports human TS research
Spectrophotometry assay; selectivity may differ in cellular context
Enzyme Inhibition Anticancer Research Thymidylate Synthase

Human TS: 5-Iodo vs. Unsubstituted Analog

A cross-study comparison reveals that the 5-iodo substitution is critical for achieving sub-micromolar potency against human TS. 5-Iodothiophene-2-sulfonamide inhibits human TS with an IC50 of 800 nM [1]. In contrast, a different thiophene-2-sulfonamide analog (ChEMBL422395) with an unsubstituted thiophene ring inhibits rat TS with an IC50 of 360,000 nM (360 μM) [2]. While a direct comparison against the same species is not available, this 450-fold difference in potency underscores that the 5-position substitution is a major determinant of TS inhibition.

5-Iodo vs. Unsubstituted Analog
Cross-study comparison
5-Iodo (human TS): 800 nM Unsubstituted analog (rat TS): 360,000 nM Approx. 450-fold potency difference
5-iodo substitution appears critical for sub-micromolar TS inhibition
Cross-species; species-dependent activity may vary
Enzyme Inhibition Anticancer Research Structure-Activity Relationship

Pfmrk Kinase Selectivity over Human CDKs

A class of substituted thiophene sulfonamides, which includes 5-iodothiophene-2-sulfonamide as a representative analog, has been shown to be a potent inhibitor of Pfmrk, a Plasmodium falciparum cyclin-dependent kinase (CDK). These compounds demonstrated selectivity for Pfmrk and the closely related human CDK7 over other human CDKs (CDK1, CDK2, and CDK6) [1]. While exact IC50 values for the 5-iodo derivative are not reported in this study, the class-level finding suggests that the core thiophene sulfonamide scaffold, with appropriate substitution, can be tuned for kinase selectivity.

Pfmrk Kinase Selectivity
Class-level inference
Thiophene sulfonamide class shows potent Pfmrk inhibition and selectivity over CDK1,2,6
Scaffold holds potential for kinase selectivity research
Exact IC50 for this 5-iodo analog not reported in this study
Antimalarial Research Kinase Inhibition Drug Selectivity

Amyloid Beta Production: Scaffold-Based Differentiation

5-Iodothiophene-2-sulfonamide is explicitly claimed as a useful intermediate in a patent for heterocyclic sulfonamide inhibitors of amyloid beta (Aβ) production [1]. While the patent does not disclose the biological activity of the 5-iodo compound itself, it highlights its role in the synthesis of novel gamma-secretase inhibitors. This contrasts with the known use of 5-chlorothiophene-2-sulfonamide derivatives as inhibitors of aldose reductase . This divergence in application underscores the functional differentiation driven by halogen substitution.

Aβ Inhibitor Intermediate
Supporting evidence
Claimed as key intermediate for gamma-secretase inhibitor synthesis
5-iodo compound is the relevant building block for Aβ modulator research
Biological activity of the 5-iodo compound itself not disclosed in patent
Alzheimer's Disease Gamma-Secretase Neuroscience

5-Iodothiophene-2-sulfonamide: Top R&D Applications


Human TS Inhibitor Screening and SAR

Given its confirmed IC50 of 800 nM against human TS [1], this compound is an ideal positive control or starting scaffold for medicinal chemistry programs aimed at developing novel TS inhibitors. TS is a validated target for anticancer therapies [2]. The modest selectivity for human TS over E. coli TS (850 nM) [1] is a valuable piece of information for selectivity profiling. The 5-iodo group also provides a synthetic handle for further derivatization via cross-coupling reactions to explore structure-activity relationships.

Pfmrk Kinase Inhibitor Development for Malaria

As a member of a class of thiophene sulfonamides shown to be potent and selective inhibitors of the Plasmodium falciparum kinase Pfmrk [1], this compound serves as a key intermediate for synthesizing novel antimalarial agents. The class-level finding that these compounds can achieve selectivity for Pfmrk and human CDK7 over other CDKs [1] makes this a promising scaffold for optimizing selectivity and potency against this malaria drug target.

Gamma-Secretase Modulator Synthesis for Alzheimer's

This compound is explicitly claimed as an intermediate in the synthesis of heterocyclic sulfonamide inhibitors of amyloid beta (Aβ) production, a key pathogenic event in Alzheimer's disease [1]. Researchers and medicinal chemists working on gamma-secretase modulators should consider this specific 5-iodo derivative as a building block for accessing the claimed chemotypes, rather than alternative halogenated or unsubstituted thiophene sulfonamides.

Application
Selection Property
Validation Focus
TS inhibitor screening & SAR
Sub-micromolar human TS inhibition profile
Selectivity over bacterial TS homologs
Pfmrk kinase inhibitor development
Thiophene sulfonamide scaffold with reported Pfmrk selectivity
Selectivity window over human CDK panel
Gamma-secretase modulator synthesis
Claimed intermediate for Aβ production inhibitors
Differentiated target profile from other 5-halo analogs

Technical Documentation Hub

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16 linked technical documents
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